molecular formula C9H14N2OS B8368702 3-Amino-4-valerylamino thiophene

3-Amino-4-valerylamino thiophene

Cat. No. B8368702
M. Wt: 198.29 g/mol
InChI Key: VZCVBQCKPGBEOD-UHFFFAOYSA-N
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Patent
US05470867

Procedure details

1 g of the product of Step A was dissolved at ambient temperature with stirring in 3 ml of phosphorous oxychloride and then the solution was heated at reflux for one hour. The solution was evaporated to dryness and 100 ml of a saturated aqueous solution of sodium bicarbonate were added. The mixture was stirred for 20 minutes at ambient temperature followed by extraction with methylene chloride. The extracts were washed with sodium bicarbonate solution and the organic phase was dried, filtered and evaporated. The oil was dissolved in 600 ml of ethyl ether at reflux, followd by filtration and evaporation to dryness to obtain 570 mg of product which was crystallized from 2 ml of isopropyl ether to obtain 500 mg of the expected product melting at 118° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([NH:7][C:8](=O)[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][S:4][CH:3]=1>P(Cl)(Cl)(Cl)=O>[CH2:9]([C:8]1[NH:1][C:2]2[C:6](=[CH:5][S:4][CH:3]=2)[N:7]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CSC=C1NC(CCCC)=O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness and 100 ml of a saturated aqueous solution of sodium bicarbonate
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
WASH
Type
WASH
Details
The extracts were washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 600 ml of ethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
followd by filtration and evaporation to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC)C=1NC=2C(N1)=CSC2
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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